molecular formula C14H21NO B2443746 N-(cyclohexylmethyl)-4-methoxyaniline CAS No. 6709-45-1

N-(cyclohexylmethyl)-4-methoxyaniline

Cat. No. B2443746
CAS RN: 6709-45-1
M. Wt: 219.328
InChI Key: ONIQPBNASZSLGS-UHFFFAOYSA-N
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Description

N-Cyclohexylmethylone is classified as a novel stimulant and substituted cathinone . Substituted cathinones are modified based on the structure of cathinone, an alkaloid found in the Khat plant . Novel stimulants have been reported to cause psychoactive effects similar to amphetamines .


Molecular Structure Analysis

The molecular formula of N-Cyclohexylmethylone is C16H21NO3 . The IUPAC name is 1-(1,3-benzodioxol-5-yl)-2-(cyclohexylamino)propan-1-one .

Scientific Research Applications

Analytical Characterization

N-(Cyclohexylmethyl)-4-methoxyaniline and its derivatives have been studied for their analytical profiles. One study detailed the analytical characterization of three psychoactive arylcyclohexylamines, including a compound closely related to N-(cyclohexylmethyl)-4-methoxyaniline, using various techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy (De Paoli et al., 2013).

Wastewater Treatment

Research has been conducted on the degradation of methoxyanilines, which are closely related to N-(cyclohexylmethyl)-4-methoxyaniline, in wastewater. A study evaluated the Fenton-like oxidation process for treating methoxyanilines in wastewater using laterite soil iron, showing significant removal of these compounds (Chaturvedi & Katoch, 2020).

Chemical Synthesis

N-(Cyclohexylmethyl)-4-methoxyaniline and related compounds have been synthesized and studied for various chemical properties. For instance, a study involved the synthesis of cyclic dipeptidyl ureas using cyclohexyl or benzyl isocyanide and 4-methoxybenzoylformic acid, showing new classes of pseudopeptidic triazines (Sañudo et al., 2006).

Bioreductive Prodrugs

In medicinal chemistry, N-(cyclohexylmethyl)-4-methoxyaniline derivatives have been studied for their potential as bioreductive prodrugs. A study investigated N-dinitrophenylamino acid amides as potential bioreductive prodrugs, which upon reduction released 4-methoxyaniline, a compound structurally similar to N-(cyclohexylmethyl)-4-methoxyaniline (Sykes et al., 1999).

Crystallography and Molecular Structure

The molecular structure and crystallography of compounds related to N-(cyclohexylmethyl)-4-methoxyaniline have been explored. For example, a study on the crystal structure of a compound derived from methoxyaniline revealed insights into its conformation and molecular interactions (Faizi et al., 2014).

Electrochemistry

Electrooxidation of methoxyanilines, compounds closely related to N-(cyclohexylmethyl)-4-methoxyaniline, has been studied using electrochemical and surface-enhanced Raman scattering methods. This research provides insights into the electropolymerization and electrochemical behavior of these compounds (Widera et al., 1997).

Safety and Hazards

N-Cyclohexylmethylone is a novel stimulant and its safety profile is not well-studied . It’s important to note that novel stimulants can have unpredictable effects and may pose significant health risks .

properties

IUPAC Name

N-(cyclohexylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h7-10,12,15H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQPBNASZSLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclohexylmethyl)-4-methoxyaniline

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